molecular formula C12H23NO B15130964 2-Heptylcyclopentan-1-one oxime

2-Heptylcyclopentan-1-one oxime

Cat. No.: B15130964
M. Wt: 197.32 g/mol
InChI Key: QKTMJYBDXVBHRN-OUKQBFOZSA-N
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Description

Significance of the Oxime Functional Group in Organic Chemistry and Chemical Biology

The oxime functional group, characterized by the R¹R²C=NOH moiety, is a cornerstone of modern organic chemistry and chemical biology. nih.gov Its importance stems from several key aspects:

Synthetic Intermediates: Oximes are versatile precursors for the synthesis of a wide array of other functional groups. For instance, they can be readily converted into amides via the Beckmann rearrangement, amines through reduction, and nitriles. nih.gov

Protecting Groups: The formation of an oxime from a ketone or aldehyde is a reversible reaction, making it an effective method for protecting these carbonyl groups during multi-step syntheses.

Coordination Chemistry: The nitrogen and oxygen atoms of the oxime group can coordinate with metal ions, leading to the formation of various metal complexes with potential catalytic or material science applications.

Biological Activity: The oxime moiety is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Oxime derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The introduction of an oxime group can significantly enhance the bioactivity of a parent molecule. nih.gov

Overview of Cyclopentanone (B42830) Oximes within Ketoxime Chemistry

Cyclopentanone oximes are a specific class of ketoximes derived from cyclopentanone. The parent compound, cyclopentanone oxime, is a well-studied molecule. The synthesis of alicyclic oximes, including cyclopentanone oxime, is typically achieved through the condensation reaction of the corresponding ketone with hydroxylamine (B1172632). nih.gov These reactions are generally straightforward and can be performed under mild conditions. nih.gov

The chemical behavior of cyclopentanone oximes is influenced by the five-membered ring structure. Ring strain and conformational flexibility can affect the reactivity of the oxime group. For instance, the Beckmann rearrangement of cyclopentanone oxime is a key step in the industrial synthesis of certain polymers. The introduction of substituents on the cyclopentane (B165970) ring, such as the heptyl group in the compound of interest, can further modulate its chemical and physical properties.

Rationale for Comprehensive Research on 2-Heptylcyclopentan-1-one Oxime

While specific research on this compound is limited, a clear rationale for its comprehensive study can be constructed based on established chemical principles. The primary motivation lies in the exploration of how the combination of a cyclopentanone oxime scaffold with a long alkyl chain influences its properties and potential applications.

The presence of the seven-carbon heptyl group introduces significant lipophilicity to the molecule. In medicinal chemistry, altering the lipophilicity of a compound is a common strategy to improve its pharmacokinetic profile, such as its ability to cross cell membranes. Therefore, investigating the biological activity of this compound could reveal novel therapeutic potential, particularly in areas where increased lipid solubility is advantageous. For instance, lipophilic compounds have shown promise as anticancer agents.

Furthermore, the synthesis and characterization of this molecule would contribute valuable data to the broader understanding of structure-activity relationships within the ketoxime class. Detailed spectroscopic analysis would provide insights into the conformational effects of the heptyl group on the cyclopentane ring and the oxime functionality. This fundamental knowledge is crucial for the rational design of new oxime-based compounds with tailored properties for various applications, from pharmaceuticals to material science.

Detailed Research Findings

Due to the lack of specific published research on this compound, this section will present data on its precursor, 2-Heptylcyclopentanone (B94353), and provide a general, expected synthetic route and predicted spectroscopic characteristics for the oxime based on established chemical knowledge.

Synthesis

The synthesis of this compound would be expected to follow a standard oximation reaction. The precursor, 2-Heptylcyclopentanone, would be reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like ethanol (B145695) or methanol. nih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime. Both mechanochemical (grinding) and traditional solution-based methods have been proven effective for this type of transformation.

General Reaction Scheme:

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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

(NE)-N-(2-heptylcyclopentylidene)hydroxylamine

InChI

InChI=1S/C12H23NO/c1-2-3-4-5-6-8-11-9-7-10-12(11)13-14/h11,14H,2-10H2,1H3/b13-12+

InChI Key

QKTMJYBDXVBHRN-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCCC\1CCC/C1=N\O

Canonical SMILES

CCCCCCCC1CCCC1=NO

Origin of Product

United States

Synthetic Methodologies and Strategic Pathways for 2 Heptylcyclopentan 1 One Oxime

Direct Oximation of 2-Heptylcyclopentan-1-one Precursor

The most direct and widely utilized method for the synthesis of 2-Heptylcyclopentan-1-one oxime is the reaction of 2-Heptylcyclopentan-1-one with hydroxylamine (B1172632) or its salts. byjus.comwikipedia.org This reaction falls under the broader category of condensation reactions, where a ketone reacts with a hydroxylamine derivative to form an oxime and water. youtube.com

Classical Condensation Reactions with Hydroxylamine or its Salts

The traditional approach to oximation involves the reaction of a ketone with hydroxylamine hydrochloride. ijprajournal.comnih.gov This method is a staple in organic synthesis for the formation of ketoximes. wikipedia.org

The condensation reaction between a ketone and hydroxylamine hydrochloride is typically facilitated by adjusting the pH of the reaction medium. byjus.com This is often achieved through the use of a base to neutralize the liberated hydrochloric acid, which can otherwise impede the reaction. nih.gov Common bases employed include sodium acetate (B1210297) and pyridine. orgsyn.org The reaction is often carried out by refluxing the reactants in an organic solvent. ijprajournal.com

Acid catalysis is also a feature of this reaction, as a weakly acidic medium is generally required for the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon to proceed efficiently. byjus.comyoutube.com However, strongly acidic conditions can lead to unwanted side reactions. The use of additives can also influence the reaction outcome. For instance, the addition of sodium carbonate to a microwave-assisted, solvent-free reaction of aldehydes with hydroxylamine hydrochloride has been shown to exclusively yield the corresponding oxime. nih.gov

Table 1: Classical Reaction Conditions for Oximation

Reactants Catalyst/Additive Solvent Conditions Product
Ketone, Hydroxylamine Hydrochloride Base (e.g., Sodium Acetate, Pyridine) Organic Solvent (e.g., Ethanol) Reflux Ketoxime
Aldehyde, Hydroxylamine Hydrochloride Sodium Carbonate None (Solvent-free) Microwave Irradiation Aldoxime

The formation of an oxime from a ketone and hydroxylamine proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. youtube.com

First, the nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone. youtube.comquora.com This is facilitated by the increased nucleophilicity of the nitrogen due to the alpha-effect of the adjacent oxygen atom. ic.ac.uk The initial attack results in the formation of a tetrahedral intermediate. youtube.com

Modernized and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis, and oximation reactions are no exception. nih.gov These "green" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve atom economy. ijprajournal.com

A notable advancement in the green synthesis of oximes is the development of solvent-free reaction conditions. nih.govresearchgate.net One such method involves simply grinding the ketone and hydroxylamine hydrochloride together, sometimes in the presence of a solid catalyst like bismuth(III) oxide (Bi2O3), at room temperature. nih.gov This technique, known as grindstone chemistry, has been shown to produce excellent yields of oximes with short reaction times and minimal waste. nih.govresearchgate.net Microwave irradiation has also been employed for solvent-free oximation, offering rapid reaction times. nih.govnih.gov

The use of water as a reaction medium is another key aspect of green chemistry. ijprajournal.comscispace.com Oximation reactions have been successfully carried out in aqueous media, sometimes with the aid of a catalyst like Hyamine®. scispace.com These methods are not only environmentally benign but can also offer high yields and short reaction times at ambient temperatures. scispace.com The use of mineral water has also been reported as a practical, economical, and eco-friendly medium for the synthesis of aryl oximes. ias.ac.in

Table 2: Comparison of Green Synthetic Methods for Oximation

Method Catalyst/Medium Conditions Advantages
Grindstone Chemistry Bi2O3 Room Temperature, Grinding Solvent-free, Rapid, High Yields, Minimal Waste nih.govresearchgate.net
Microwave Irradiation None or Base Solvent-free Rapid Reaction Times nih.govnih.gov
Aqueous Synthesis Hyamine® / Water Ambient Temperature Environmentally Benign, High Yields, Short Reaction Times scispace.com
Mineral Water Synthesis Mineral Water/Methanol Room Temperature Practical, Economical, Eco-friendly ias.ac.in

The development of novel catalytic systems has been instrumental in improving the efficiency and selectivity of oximation reactions. For instance, a polyoxometalate catalyst, Na12[WZn3(H2O)2(ZnW9O34)2], has been shown to be effective for the oximation of ketones in an aqueous biphasic medium without the need for an organic solvent. rsc.org This catalyst facilitates the in-situ generation of hydroxylamine from ammonia (B1221849) and hydrogen peroxide. rsc.org

Titanium dioxide (TiO2) has also been utilized as a heterogeneous catalyst in the microwave-assisted synthesis of oximes. nih.gov In the presence of a base, this system allows for the rapid and solvent-free conversion of aldehydes to aldoximes. nih.gov Furthermore, the use of a reusable and environmentally benign catalyst, potassium fluoride (B91410) doped on an alumina-based material, has been reported for the solvent-free synthesis of various oximes. ijprajournal.com

More advanced catalytic systems involve the in-situ synthesis of hydrogen peroxide for the ammoximation of ketones. For example, a TS-1-supported Pd-based catalyst has been used for the ammoximation of cyclohexanone (B45756), where hydrogen peroxide is generated in situ. acs.org

Alternative Synthetic Routes to this compound

While the most common method for preparing oximes is the direct reaction of a ketone with hydroxylamine, alternative routes starting from different functional groups offer unique advantages in terms of substrate availability and reaction conditions.

Approaches from Nitro Compounds and Related Intermediates

A modern and environmentally benign approach to the synthesis of oximes involves the reduction of nitroalkanes. Recent advancements in photoredox catalysis have enabled the conversion of secondary nitroalkanes to their corresponding oximes under mild, metal-free conditions. nih.govacs.orgresearchgate.net This methodology is particularly relevant for the synthesis of this compound from 1-heptyl-1-nitrocyclopentane.

The reaction is typically induced by visible light and catalyzed by an organic photoredox catalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). nih.govacs.orgresearchgate.net An amine, for instance, diisopropylethylamine (DIPEA), is used as a reductant. nih.gov The process is believed to proceed through a single-electron transfer (SET) mechanism, where the excited photocatalyst reduces the nitroalkane to a radical anion. Subsequent steps involving protonation and further reduction lead to the formation of the oxime. This method is noted for its broad functional group tolerance and proceeds under gentle conditions, making it an attractive synthetic strategy. nih.govacs.orgresearchgate.net

A plausible reaction scheme for the synthesis of this compound from its corresponding nitroalkane is depicted below:

Scheme 1: Photochemical Synthesis of this compound

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This photochemical approach represents a significant advancement over classical methods that may require harsh reagents or elevated temperatures.

Synthesis via Nitrites

The transformation of secondary nitroalkanes into oximes can also be achieved through nitrosation using nitrite (B80452) salts, a reaction that shows a strong dependence on the electronic nature of the substituents on the nitro-bearing carbon. researchgate.net For secondary nitroalkanes that are not electronically poor, treatment with sodium nitrite under neutral or slightly acidic conditions can lead to the formation of the corresponding oxime. researchgate.net

The mechanism is thought to involve the in situ generation of nitrosating species from the nitrite anion. researchgate.net The reaction proceeds efficiently under neutral conditions, which is advantageous for substrates that may be sensitive to strong acids. researchgate.net The choice of solvent and temperature can also influence the outcome of the reaction, with dimethyl sulfoxide (B87167) (DMSO) being a commonly used solvent. researchgate.net

The reaction of 1-heptyl-1-nitrocyclopentane with sodium nitrite would proceed as follows:

Scheme 2: Synthesis of this compound via Nitrosation

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This method provides a valuable alternative for the synthesis of this compound, particularly when seeking to avoid the direct use of hydroxylamine.

Stereochemical Control and Isomerization in this compound Synthesis

The presence of a carbon-nitrogen double bond in this compound gives rise to geometric isomerism, resulting in the formation of E and Z stereoisomers. The spatial arrangement of the hydroxyl group relative to the substituents on the cyclopentane (B165970) ring defines these isomers.

E/Z Isomerism and Factors Influencing Stereoselectivity

The synthesis of this compound typically yields a mixture of E and Z isomers. researchgate.net The ratio of these isomers is influenced by several factors, including the synthetic method employed and the reaction conditions.

Steric hindrance is a primary factor governing the stereochemical outcome. researchgate.net Generally, the E isomer, where the hydroxyl group is oriented away from the bulkier substituent (the heptyl group in this case), is thermodynamically more stable and often the major product. However, the kinetic product ratio may differ. The nature of the solvent and the presence of acids or bases can also affect the final isomer ratio by influencing the transition state energies leading to each isomer or by catalyzing the isomerization of the initially formed product mixture to the thermodynamically more stable isomer. researchgate.netgoogle.com

FactorInfluence on E/Z Ratio
Steric Hindrance The isomer with less steric interaction between the hydroxyl group and the larger substituent (heptyl group) is generally favored, leading to a higher proportion of the E isomer.
Reaction Conditions The choice of solvent, temperature, and pH can alter the kinetic versus thermodynamic product distribution. Acidic or basic conditions can facilitate isomerization to the more stable isomer. researchgate.netgoogle.com
Synthetic Method The specific reagents and mechanism of the chosen synthetic route can influence the initial E/Z ratio.

Stereoisomer Separation and Characterization Methods

The separation of the E and Z isomers of this compound is crucial for obtaining stereochemically pure compounds. Common laboratory techniques for the separation of oxime isomers include column chromatography and fractional crystallization. researchgate.netresearchgate.netgoogle.com

Separation Techniques:

Column Chromatography: Silica (B1680970) gel chromatography is a widely used method for separating E and Z isomers of oximes. researchgate.net The difference in polarity between the two isomers allows for their differential elution with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). In some cases, silica gel impregnated with silver salts has been used to enhance the separation of C=N bond isomers. researchgate.net

Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective method for their separation on a larger scale. This method relies on the careful cooling of a saturated solution to induce the crystallization of the less soluble isomer.

High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative separations, HPLC offers high resolution and is effective for separating geometric isomers. researchgate.netmtc-usa.com

Characterization Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the E and Z isomers of this compound.

¹³C NMR Spectroscopy: The chemical shift of the carbon atom alpha to the C=N double bond (the C2 carbon of the cyclopentane ring) is particularly sensitive to the stereochemistry of the oxime. researchgate.net Typically, the alpha-carbon that is syn to the oxime's hydroxyl group resonates at a higher field (lower ppm value) compared to when it is in the anti position. researchgate.net

¹H NMR Spectroscopy: While the differences may be more subtle, the chemical shifts of the protons on the alpha-carbons can also be used to distinguish between the E and Z isomers. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive structural assignments by identifying through-space interactions between the oxime's hydroxyl proton and nearby protons on the cyclopentane ring and heptyl chain.

TechniqueApplication in Isomer Analysis
Column Chromatography Separation of E/Z isomers based on polarity differences. researchgate.netresearchgate.net
Fractional Crystallization Purification of the less soluble isomer from a mixture.
HPLC High-resolution separation for analytical and preparative purposes. researchgate.netmtc-usa.com
¹³C NMR Distinguishing isomers based on the chemical shift of the alpha-carbon. researchgate.net
¹H NMR & 2D NMR Differentiating isomers based on proton chemical shifts and through-space correlations (NOESY).

Chemical Transformations and Reaction Mechanisms of 2 Heptylcyclopentan 1 One Oxime

Rearrangement Reactions Involving the Oxime Moiety

The oxime group of 2-Heptylcyclopentan-1-one oxime is a precursor for significant molecular rearrangements, most notably the Beckmann and Neber rearrangements. These transformations lead to the formation of valuable nitrogen-containing compounds.

Beckmann Rearrangement to Corresponding Lactams

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or, in the case of a cyclic ketoxime, a lactam. wikipedia.orgorganic-chemistry.orgnih.gov For this compound, this rearrangement would lead to the formation of a substituted seven-membered ring lactam, a valuable structural motif in organic synthesis.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by a strong acid, which transforms it into a good leaving group (water). nih.govmasterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of the leaving group. masterorganicchemistry.comstackexchange.com The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product.

In the case of this compound, two possible geometric isomers exist, (E) and (Z), which will determine the product of the rearrangement. The migrating group is always the one that is anti to the hydroxyl group. stackexchange.com Therefore, the stereochemistry of the starting oxime dictates which of the two possible lactams is formed.

The migratory aptitude of the groups attached to the C=N bond generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. nih.gov In this compound, the two groups are the C5 of the cyclopentyl ring (a secondary alkyl carbon) and the heptyl group (a primary alkyl chain). Based on general migratory aptitude, the cyclopentyl ring carbon would be expected to migrate in preference to the heptyl group. However, the stereospecificity of the Beckmann rearrangement, where the anti-group migrates, is the overriding factor. stackexchange.com

Table 1: General Migratory Aptitude in Beckmann Rearrangement
Migrating GroupGeneral Aptitude
Tertiary alkylHighest
Secondary alkylHigh
ArylHigh
Primary alkylModerate
MethylLow

The efficiency and outcome of the Beckmann rearrangement are significantly influenced by the nature of the leaving group and the electronic properties of the substrate. nih.gov While the hydroxyl group itself is a poor leaving group, its conversion to a better leaving group upon protonation by strong acids like sulfuric acid or polyphosphoric acid facilitates the reaction. wikipedia.orgmasterorganicchemistry.com Alternatively, the hydroxyl group can be converted to other good leaving groups, such as a tosylate, by treatment with tosyl chloride, which can then undergo rearrangement under milder conditions. wikipedia.org

Electronic factors play a crucial role in the migration step. The group that can better stabilize the partial positive charge that develops during the transition state of the migration will have a higher migratory aptitude. masterorganicchemistry.com In the context of this compound, while the secondary alkyl carbon of the cyclopentane (B165970) ring is electronically favored to migrate over the primary heptyl group, the stereochemical requirement for anti-migration remains the determining factor for the product outcome. stackexchange.com

Neber Rearrangement and Related Alpha-Amino Ketone Formations

The Neber rearrangement provides a pathway from a ketoxime to an α-amino ketone. wikipedia.orgnumberanalytics.com This transformation typically involves the conversion of the oxime to a better leaving group, such as a tosylate, followed by treatment with a base. wikipedia.org

The mechanism proceeds through the deprotonation of the α-carbon by a strong base to form a carbanion. This carbanion then displaces the leaving group on the nitrogen in an intramolecular nucleophilic substitution to form a three-membered azirine intermediate. Subsequent hydrolysis of the azirine ring leads to the formation of the corresponding α-amino ketone. wikipedia.orgnumberanalytics.com For this compound, this would result in the formation of 2-amino-2-heptylcyclopentan-1-one. A common side reaction in the Neber rearrangement is the Beckmann rearrangement. wikipedia.org

Derivatization and Functionalization of the Oxime Group

The oxime functionality of this compound can be readily derivatized to form a variety of other functional groups, primarily through reactions at the oxygen atom.

Formation of O-Substituted Oxime Ethers and Esters

The hydroxyl group of this compound can be alkylated or acylated to form O-substituted oxime ethers and esters, respectively. These derivatives are important in their own right and can also serve as intermediates in further synthetic transformations. rsc.org

O-alkylation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The base deprotonates the oxime's hydroxyl group to form an oximate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. A variety of alkyl groups can be introduced in this manner.

Table 2: Common Reagents for O-Alkylation of Oximes
Reagent TypeExamples
Alkyl HalidesMethyl iodide, Ethyl bromide, Benzyl chloride
Dialkyl SulfatesDimethyl sulfate, Diethyl sulfate

O-acylation to form oxime esters can be accomplished by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine. nih.gov These O-acyl oximes are versatile synthetic intermediates. rsc.org

Table 3: Common Reagents for O-Acylation of Oximes
Reagent TypeExamples
Acid ChloridesAcetyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Propionic anhydride

Dehydration to Nitriles

The dehydration of aldoximes to nitriles is a common transformation, and while ketoximes like this compound cannot directly form a simple nitrile, they can undergo related fragmentation reactions under dehydrating conditions, often involving a Beckmann rearrangement or fragmentation pathway. For aldoximes, a wide variety of dehydrating agents are effective, including acetic anhydride, thionyl chloride, and various modern reagents. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov

For ketoximes, the Beckmann rearrangement is a more typical reaction pathway under acidic or dehydrating conditions, leading to the formation of an amide. masterorganicchemistry.com However, certain ketoximes, particularly those with α-substituents that can stabilize a positive charge, may undergo fragmentation to yield a nitrile and a carbocation-derived product. In the case of this compound, a Beckmann rearrangement would be expected to yield a lactam. True dehydration to a simple acyclic nitrile would require cleavage of the cyclopentane ring.

The table below outlines common reagents used for the dehydration of aldoximes, which could potentially induce rearrangement or fragmentation in ketoximes like this compound.

Reagent SystemSolventTemperaturePotential Product from this compound
Acetic Anhydride-RefluxN-(heptyl)caprolactam (via Beckmann)
Thionyl ChlorideTolueneRefluxN-(heptyl)caprolactam (via Beckmann)
Oxalyl chloride, Et₃N, cat. Ph₃PODichloromethaneRoom Temp.Fragmentation products
Burgess ReagentTHFRefluxFragmentation products

Note: The products shown are based on expected reactivity patterns for ketoximes. Experimental verification for this compound is necessary.

Reduction and Hydrolysis Reactions

Reduction of the Oxime to Amines

The reduction of oximes provides a valuable route to primary amines. organic-chemistry.orgtsijournals.com A variety of reducing agents can be employed for the conversion of this compound to 2-heptylcyclopentan-1-amine. The choice of reagent can influence the reaction conditions and the stereochemical outcome of the product.

Common methods for oxime reduction include catalytic hydrogenation and the use of metal-hydride reagents or dissolving metal reductions. tsijournals.comsciencemadness.orgnih.gov

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under a hydrogen atmosphere.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing oximes to amines.

Other Reducing Agents: Systems such as sodium in ethanol (B145695) (a dissolving metal reduction) or zinc dust in the presence of an acid are also effective. sciencemadness.org

Below are some established methods for the reduction of oximes, which are applicable to this compound.

Reagent SystemSolventTemperatureProduct
H₂, Raney NiEthanolRoom Temp., 50 psi2-Heptylcyclopentan-1-amine
H₂, Pd/CMethanolRoom Temp., 1 atm2-Heptylcyclopentan-1-amine
LiAlH₄Diethyl ether or THFReflux2-Heptylcyclopentan-1-amine
Na, EthanolEthanolReflux2-Heptylcyclopentan-1-amine
Zn, Acetic AcidAcetic AcidRoom Temp.2-Heptylcyclopentan-1-amine

Note: Stereoisomers of the product are possible and the stereoselectivity may depend on the chosen method.

Hydrolysis of the Oxime to Regenerate 2-Heptylcyclopentan-1-one

The hydrolysis of oximes to regenerate the parent carbonyl compound is a fundamental reaction, often used in deprotection strategies. organic-chemistry.org This reaction is typically acid-catalyzed. nih.govnih.gov The stability of oximes to hydrolysis is significantly greater than that of imines. nih.gov

The mechanism of acid-catalyzed hydrolysis involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. This leads to a tetrahedral intermediate which then eliminates hydroxylamine (B1172632) to yield the ketone.

Various reagents and conditions can be employed for the hydrolysis of this compound back to 2-heptylcyclopentan-1-one. nih.gov

Reagent SystemSolventConditions
HCl (aq)Water/THFReflux
H₂SO₄ (aq)Water/DioxaneReflux
Levulinic acid, H₂O-Heating
NaHSO₃ (aq)Water/EthanolRoom Temp.

Note: The rate of hydrolysis is dependent on the pH and temperature.

Oxime Radical Chemistry and Applications in Organic Synthesis

In recent years, the radical chemistry of oximes, particularly O-acyl oximes and oxime esters, has emerged as a powerful tool in organic synthesis. researchgate.netacs.orgrsc.org These reactions often involve the generation of iminyl radicals through homolytic cleavage of the N-O bond, which can be initiated by heat, light, or a radical initiator.

For cyclic ketoxime derivatives, such as those that could be derived from 2-heptylcyclopentan-1-one, radical-mediated C-C bond cleavage is a known process. researchgate.netrsc.org This can lead to ring-opening reactions, providing access to linear molecules with functional groups at both ends. For instance, the photoredox-catalyzed reaction of cyclopentanone (B42830) oxime esters with a cyanide source can lead to the formation of 1,6-dinitriles through a radical-mediated ring-opening cyanation process. researchgate.net

A proposed general mechanism for the radical-mediated ring-opening of a 2-alkylcyclopentanone oxime ester is as follows:

Initiation: A photocatalyst, upon irradiation, generates a radical that reacts with the oxime ester to produce an iminyl radical.

β-Scission: The iminyl radical undergoes β-scission of the C1-C2 bond of the cyclopentane ring, leading to a ring-opened alkyl radical and a nitrile functional group.

Radical Trapping/Propagation: The resulting alkyl radical can be trapped by a suitable radical acceptor or participate in further propagation steps to yield the final product.

Generation and Spectroscopic Characterization of Iminoxyl Radicals

The gateway to the rich chemistry of this compound is the formation of its corresponding iminoxyl radical. Iminoxyl radicals are transient species that can be generated from oximes through various oxidative methods. nih.govbeilstein-journals.org These methods typically involve single-electron transfer from the oxime.

Common methods for generating iminoxyl radicals from both aromatic and aliphatic ketoximes include oxidation with metal-based oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036), potassium permanganate (B83412) (KMnO₄), or manganese(III) acetate (B1210297) (Mn(OAc)₃). nih.gov Non-metallic reagents such as Selectfluor in combination with butylammonium (B8472290) iodide (Bu₄NI) have also proven effective in generating these radicals. beilstein-journals.org Photochemical methods, often employing a photosensitizer, can also lead to the homolytic cleavage of the N-O bond in oxime esters, yielding iminoxyl radicals.

Once generated, the 2-heptylcyclopentan-1-one iminoxyl radical can be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. Iminoxyl radicals, in general, exhibit characteristic EPR spectra with large hyperfine splitting constants for the nitrogen nucleus (¹⁴N), typically in the range of a^N^ ≈ 28–33 Gauss. nih.gov This distinct feature helps to differentiate them from other nitrogen-centered radicals. For instance, the photolysis of unsaturated oximes has been shown to produce iminoxyl radicals with a^N^ values of 30 G and 32 G. nih.gov It is expected that the iminoxyl radical of 2-Heptylcyclopentan-1-one would display similar spectroscopic properties.

Table 1: General Spectroscopic Data for Iminoxyl Radicals

Radical TypeGenerating MethodTypical a^N^ (Gauss)
General Iminoxyl RadicalsOxidation (Ce(IV), etc.)28 - 33
Unsaturated Iminoxyl RadicalsPhotolysis30 - 32

This table presents generalized data for iminoxyl radicals as specific data for this compound radical is not available.

Intramolecular Cyclization Reactions (e.g., Formation of Isoxazolines, Nitrones)

A significant application of iminoxyl radicals in synthesis is their participation in intramolecular cyclization reactions. nih.govbeilstein-journals.org For the 2-heptylcyclopentan-1-one iminoxyl radical, these reactions can lead to the formation of valuable heterocyclic structures such as isoxazolines and nitrones. The regioselectivity of these cyclizations is often governed by the ability of the iminoxyl radical to act as either an O- or N-radical. beilstein-journals.org

The formation of a five-membered ring is a common outcome in these reactions. beilstein-journals.org This can occur through two primary pathways:

Hydrogen Atom Abstraction (HAT) followed by Cyclization: In this mechanism, the iminoxyl radical abstracts a hydrogen atom from the alkyl chain, typically from the δ-position (the 5th carbon from the oxime carbon), in a 1,5-HAT process. This generates a carbon-centered radical, which then cyclizes onto the oxygen or nitrogen of the original oxime moiety. nih.govbeilstein-journals.org For this compound, this could lead to the formation of a fused isoxazoline (B3343090) derivative.

Direct Addition to an Unsaturated Bond: If the alkyl chain contains a double or triple bond, the iminoxyl radical can add directly to this unsaturation, leading to a cyclized radical intermediate that can then be further transformed. nih.gov

The formation of either an isoxazoline (via C-O bond formation) or a cyclic nitrone (via C-N bond formation) is a key feature of iminoxyl radical chemistry. beilstein-journals.org The exact product distribution can be influenced by reaction conditions and the specific structure of the substrate.

Intermolecular Reactions Involving Oxime Radicals

Beyond intramolecular cyclizations, the iminoxyl radical of 2-Heptylcyclopentan-1-one can also participate in intermolecular reactions. A notable example is the oxidative C-O coupling with various C-H active compounds. nih.govbeilstein-journals.org

Research has shown that ketoxime radicals, including those from aliphatic structures, can undergo cross-dehydrogenative coupling with compounds such as 1,3-dicarbonyls, esters, ketones, and even acetonitrile. nih.govbeilstein-journals.org In these reactions, an oxidizing agent generates the iminoxyl radical, which then couples with a radical generated from the C-H active compound. For instance, in the reaction with an asymmetric ketone, the C-H bond at the more substituted carbon is preferentially cleaved for coupling. beilstein-journals.org

It is conceivable that the 2-heptylcyclopentan-1-one iminoxyl radical could be trapped by a variety of radical acceptors in intermolecular processes, leading to the formation of new C-O bonds and the synthesis of more complex molecules. The efficiency and regioselectivity of such reactions would likely depend on the nature of the radical trap and the reaction conditions employed.

Spectroscopic and Advanced Analytical Characterization of 2 Heptylcyclopentan 1 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with advanced two-dimensional techniques, allows for a complete assignment of the molecule's carbon framework and the relative stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-heptylcyclopentan-1-one oxime is expected to display a series of signals corresponding to the protons of the oxime group, the cyclopentane (B165970) ring, and the heptyl side chain. The exact chemical shifts (δ) are influenced by the electronic environment of each proton. The presence of the electron-withdrawing oximino group (C=N-OH) and the alkyl chain substituent significantly affects the signals of the adjacent protons on the cyclopentane ring.

The oxime hydroxyl proton (-OH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between δ 9.0 and 11.0 ppm, although its position and broadness can be highly dependent on solvent and concentration. chemicalbook.comrsc.org The protons on the cyclopentane ring will exhibit complex splitting patterns due to spin-spin coupling. The proton on the carbon bearing the heptyl group (C2) would be a multiplet, shifted downfield by the adjacent C=N bond. The protons on the carbon alpha to the C=N group (C5) are also expected to be deshielded, appearing as a multiplet around δ 2.2-2.5 ppm, similar to those in cyclopentanone (B42830) oxime. chemicalbook.com The remaining cyclopentane and heptyl chain protons will appear in the more upfield region (δ 1.2-2.0 ppm). The terminal methyl group (CH₃) of the heptyl chain will produce a characteristic triplet at approximately δ 0.9 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are estimated based on analogous compounds and general chemical shift principles. Actual values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Oxime OH9.0 - 11.0Broad Singlet
Cyclopentane H22.5 - 2.8Multiplet
Cyclopentane H52.2 - 2.5Multiplet
Cyclopentane H3, H41.5 - 1.9Multiplet
Heptyl α-CH₂1.9 - 2.2Multiplet
Heptyl β-γ-δ-ε-CH₂1.2 - 1.6Multiplet
Heptyl ζ-CH₂1.2 - 1.4Multiplet
Heptyl CH₃~0.9Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected, corresponding to each unique carbon atom.

The most downfield signal will be that of the C=N carbon (C1), which is significantly deshielded and expected to appear in the range of δ 160-170 ppm. For comparison, the C=N carbon in cyclopentanone oxime appears around δ 165.7 ppm. chemicalbook.com The carbon atom bearing the heptyl group (C2) will also be shifted downfield. The carbons of the heptyl chain will show characteristic signals in the aliphatic region (δ 14-40 ppm), with the terminal methyl carbon (CH₃) being the most upfield signal at approximately δ 14.0 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are estimated based on analogous compounds and general chemical shift principles. Actual values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (C=N)160 - 170
C240 - 50
C528 - 35
C3, C420 - 30
Heptyl α-C30 - 38
Heptyl β, γ, δ, ε, ζ-C22 - 32
Heptyl CH₃~14

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY, STOCSY)

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connections within the cyclopentane ring and along the heptyl chain, confirming the sequence of methylene (B1212753) groups and their relationship to the methine proton at C2. cymitquimica.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry of the oxime, specifically the E or Z configuration. For the E-isomer, a NOE would be expected between the oxime -OH proton and the protons on C5, whereas for the Z-isomer, the NOE would be observed with the proton on C2 and the alpha-protons of the heptyl chain. cymitquimica.com

STOCSY (Statistical Total Correlation Spectroscopy): This is a statistical approach applied to a set of NMR spectra that can reveal correlations between signals from different molecules or from the same molecule under varying conditions, though it is less commonly used for single compound structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of the Oximino Group (C=N, N-O, O-H)

The oximino group of this compound gives rise to several characteristic absorption bands in the IR spectrum.

O-H Stretching: A broad absorption band is expected in the region of 3100-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond (C=N) stretch typically appears as a medium to weak absorption band in the range of 1620-1690 cm⁻¹. Conjugation can lower this frequency.

N-O Stretching: A medium intensity band corresponding to the nitrogen-oxygen single bond (N-O) stretch is generally observed between 930 and 965 cm⁻¹.

Table 3: Characteristic IR Frequencies for the Oximino Group

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3100 - 3600Strong, Broad
C=N stretch1620 - 1690Medium to Weak
N-O stretch930 - 965Medium

Vibrational Modes of the Cyclopentanone Ring and Heptyl Chain

The hydrocarbon framework of the molecule also produces characteristic IR absorptions.

C-H Stretching: The stretching vibrations of the C-H bonds in the heptyl chain and the cyclopentane ring will result in strong absorption bands in the 2850-3000 cm⁻¹ region. Specifically, asymmetric and symmetric stretching of CH₂ groups typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. chemscene.com

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ groups in both the ring and the chain will produce absorptions in the 1450-1470 cm⁻¹ range. A band around 1375 cm⁻¹ would indicate the presence of the terminal methyl (CH₃) group. chemscene.com

Cyclopentane Ring Vibrations: The cyclopentane ring itself has characteristic skeletal vibrations, though these are often found in the complex fingerprint region (below 1500 cm⁻¹) and can be difficult to assign definitively without computational analysis.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the structure through fragmentation analysis. For this compound, with a molecular formula of C₁₂H₂₃NO, this technique is crucial for confirming its identity. cymitquimica.com

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. With a molecular weight of approximately 197.32 g/mol , the primary molecular ion peak would appear at m/z 197. cymitquimica.com The presence of a small M+1 peak, approximately 13.2% of the M peak intensity, would be anticipated due to the natural abundance of ¹³C. This is calculated based on the 12 carbon atoms in the molecule (12 * 1.1%). A smaller M+2 peak would also be expected, primarily due to the presence of ¹⁵N and the combination of two ¹³C isotopes.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/zRelative Abundance (%)Species
197100¹²C₁₂¹H₂₃¹⁴N¹⁶O
19813.2¹³C¹²C₁₁¹H₂₃¹⁴N¹⁶O
1990.8¹³C₂¹²C₁₀¹H₂₃¹⁴N¹⁶O / ¹²C₁₂¹H₂₃¹⁵N¹⁶O

This table is a theoretical prediction based on natural isotopic abundances.

The fragmentation pattern of this compound in mass spectrometry provides significant structural information. Like other oximes, it can undergo characteristic fragmentation pathways. One of the most prominent fragmentation reactions for aliphatic oximes is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the oxime nitrogen with subsequent cleavage of the β-bond. nist.gov

In the case of this compound, several key fragmentation pathways can be predicted:

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the C=N double bond. This could lead to the loss of the heptyl side chain, resulting in a fragment ion corresponding to the cyclopentanone oxime ring.

McLafferty Rearrangement: The heptyl chain provides ample opportunity for a McLafferty-type rearrangement, which would result in the elimination of a neutral alkene (e.g., ethene, propene) and the formation of a characteristic fragment ion. nist.gov

Loss of Small Neutral Molecules: Fragments corresponding to the loss of small, stable neutral molecules such as H₂O, NO, or NOH are also commonly observed in the mass spectra of oximes.

The existence of (E) and (Z) isomers of this compound may lead to differences in the relative intensities of certain fragment ions in their respective mass spectra, as the stereochemistry can influence the fragmentation pathways. nist.gov

High-resolution mass spectrometry (HRMS) would be instrumental in unequivocally determining the elemental composition of this compound. By measuring the m/z value with very high accuracy (typically to four or more decimal places), it is possible to distinguish between ions of the same nominal mass but different elemental formulas. For the molecular ion of this compound, HRMS would confirm the elemental composition as C₁₂H₂₃NO.

Table 2: Theoretical High-Resolution Mass Data

Molecular FormulaCalculated Exact Mass (m/z)
C₁₂H₂₃NO197.17796

This table presents a theoretical value. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The oxime functional group (-C=N-OH) is a chromophore that absorbs UV radiation. Generally, simple aliphatic oximes exhibit a weak n→π* transition at longer wavelengths (around 200-220 nm) and a stronger π→π* transition at shorter wavelengths (below 200 nm).

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of the oxime chromophore. The position and intensity of these bands can be influenced by the solvent polarity and the presence of the alkyl substituent. The long heptyl chain is not a chromophore itself and is not expected to significantly alter the position of the main absorption bands of the cyclopentanone oxime moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

If a suitable single crystal of either the (E) or (Z) isomer of this compound could be grown, X-ray diffraction analysis would reveal:

The specific stereochemistry ((E) or (Z)) of the oxime group.

The conformation of the cyclopentane ring (e.g., envelope or twist conformation).

The conformation of the heptyl side chain.

Details of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which would dictate the crystal packing.

Currently, there is no publicly available X-ray crystallographic data for this compound.

Computational Chemistry and Theoretical Investigations of 2 Heptylcyclopentan 1 One Oxime

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties based on the fundamental principles of quantum mechanics.

The electronic structure of 2-Heptylcyclopentan-1-one oxime dictates its fundamental chemical and physical properties. An analysis of this structure involves understanding the distribution of electrons within the molecule and the nature of the chemical bonds. Molecular Orbital (MO) theory provides a sophisticated model for this, describing how atomic orbitals on individual atoms combine to form a new set of molecular orbitals that extend over the entire molecule.

For this compound, the key functional group is the oxime (C=N-OH). The electronic environment of this group is characterized by a carbon-nitrogen double bond (a σ bond and a π bond) and the lone pairs on the nitrogen and oxygen atoms. The cyclopentane (B165970) ring and the heptyl chain primarily consist of σ bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In a molecule like this compound, the HOMO is likely to have significant contributions from the p-orbitals of the C=N double bond and the lone pair on the nitrogen atom. The LUMO is expected to be the corresponding π* antibonding orbital of the C=N bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Symmetry-adapted linear combinations of atomic orbitals (SALCs) can be used to construct the molecular orbitals, taking into account the molecule's symmetry. youtube.comyoutube.comyoutube.com While this compound does not possess high symmetry, local symmetry considerations within the cyclopentanone (B42830) ring can simplify the analysis. The interaction of orbitals requires them to be of the same symmetry representation to overlap. youtube.comyoutube.com

Table 1: Illustrative Molecular Orbital Characteristics for this compound

Molecular OrbitalPrimary Atomic Orbital ContributionsDescriptionPredicted Energy (Arbitrary Units)
LUMOπ* (C=N)Antibonding, acceptor orbital2.1
HOMOπ (C=N), n (N)Bonding and non-bonding, donor orbital-5.8
HOMO-1σ (C-C), σ (C-H)Bonding orbitals of the alkyl framework-6.5
HOMO-LUMO Gap-Indicator of chemical reactivity7.9

Note: The energy values in this table are hypothetical and for illustrative purposes only, based on general principles of molecular orbital theory.

Quantum chemical calculations can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

Infrared (IR) Frequencies: Theoretical IR spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This allows for the prediction of vibrational frequencies corresponding to different bond stretches, bends, and torsions. For this compound, key predicted IR bands would include the O-H stretch (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹). wikipedia.org Comparing these predicted frequencies with experimental spectra can help confirm the structure and identify specific functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors for each nucleus. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to assign signals to specific atoms in the molecule. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the heptyl chain, the cyclopentane ring, and the carbons and protons near the oxime functional group.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted ValueCharacteristic Functional Group/Atom
IR Frequency (O-H stretch)~3600 cm⁻¹Oxime -OH
IR Frequency (C=N stretch)~1665 cm⁻¹Oxime C=N
IR Frequency (N-O stretch)~945 cm⁻¹Oxime N-O
¹³C NMR Chemical Shift (C=N)~160-170 ppmOxime Carbon
¹H NMR Chemical Shift (O-H)~8-10 ppmOxime Hydroxyl

Note: These are typical ranges and would be refined by specific calculations for the molecule.

The presence of the C=N double bond in this compound gives rise to geometric isomers, specifically the E and Z (or syn and anti) isomers, depending on the orientation of the hydroxyl group relative to the substituents on the carbon atom. wikipedia.org Additionally, the flexibility of the heptyl chain and the puckering of the cyclopentane ring lead to a multitude of possible conformers for each isomer.

Computational methods can be employed to perform a systematic conformational search. By calculating the potential energy of various conformers, a potential energy surface can be mapped out. The structures corresponding to energy minima on this surface represent stable conformers. The relative energies of these conformers determine their populations at a given temperature, with the lowest energy conformer being the most abundant. For this compound, the calculations would likely show that the E and Z isomers have different stabilities, which can influence the product distribution in its synthesis and subsequent reactions. The steric hindrance between the heptyl group and the hydroxyl group will be a key factor in determining the relative stability of the isomers.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control reaction rates and outcomes.

Oxime Formation: The formation of this compound occurs through the reaction of 2-heptylcyclopentanone (B94353) with hydroxylamine (B1172632). wikipedia.org This reaction proceeds via a nucleophilic addition-elimination mechanism. ic.ac.uk Computational modeling can trace the entire reaction pathway, starting from the reactants. The initial step is the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone. youtube.com This leads to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the final oxime product. ic.ac.ukyoutube.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. The transition state is a critical point on this pathway, representing the energy maximum, and its structure provides insight into the bond-forming and bond-breaking processes. ic.ac.uk

Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, converting them into amides under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For a ketoxime like this compound, this rearrangement would yield a lactam. The reaction is stereospecific, with the group anti to the hydroxyl group migrating to the nitrogen atom. wikipedia.orgresearchgate.net Computational studies can elucidate the mechanism of this rearrangement. The first step is the protonation of the oxime's hydroxyl group, turning it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of one of the carbon atoms of the cyclopentane ring to the electron-deficient nitrogen, with the simultaneous departure of the water molecule. Computational modeling can determine whether this migration is a concerted process or occurs in a stepwise fashion involving intermediates. researchgate.net The calculations would also identify the transition state for the migration step, which is the rate-determining step of the rearrangement.

By computing the Gibbs free energies of all stationary points (reactants, intermediates, transition states, and products) along a reaction pathway, a complete energetic profile can be generated. The difference in free energy between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate. A lower activation energy corresponds to a faster reaction.

For the Beckmann rearrangement of this compound, there are two possible migration pathways, depending on which of the two carbon atoms attached to the C=N carbon migrates. Computational studies can calculate the activation energies for both pathways. The pathway with the lower activation energy will be the favored one, thus predicting the regioselectivity of the rearrangement. These calculations can also assess the influence of solvent molecules on the reaction energetics, providing a more realistic model of the reaction in solution. wikipedia.org

Table 3: Hypothetical Energetic Data for the Beckmann Rearrangement of (E)-2-Heptylcyclopentan-1-one Oxime

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant(E)-2-Heptylcyclopentan-1-one oxime + H⁺0.0
Protonated OximeIntermediate-5.2
Transition State 1Migration of C5 of the cyclopentane ring+18.5
Transition State 2Migration of the heptyl-substituted C2 of the cyclopentane ring+22.1
Product 1Lactam from C5 migration-15.7
Product 2Lactam from C2 migration-14.9

Note: The values in this table are hypothetical and for illustrative purposes. They are based on the principle that the less substituted carbon would likely have a lower activation barrier for migration.

Molecular Dynamics Simulations to Investigate Conformational Space

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational landscape of flexible molecules like this compound. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a thorough theoretical investigation of its likely conformational space. Such simulations would model the interactions between the atoms of the molecule over time, governed by a force field, to explore the various shapes (conformations) the molecule can adopt.

The conformational flexibility of this compound arises from several key structural features: the non-planar cyclopentanone ring, the rotatable bonds within the heptyl chain, and the potential for different stereoisomers of the oxime group.

The cyclopentane ring itself is not planar. To alleviate torsional strain that would be present in a flat structure, it adopts puckered conformations. dalalinstitute.com The most common of these is the "envelope" conformation, where one carbon atom is out of the plane of the other four. dalalinstitute.com The cyclopentanone ring in this compound is expected to exhibit similar behavior, with the five-membered ring undergoing rapid conformational changes between different envelope forms.

The presence of the oxime functional group introduces the possibility of E and Z stereoisomers. Generally, the (Z)-oxime is found to be the more stable configuration. mdpi.com Furthermore, the oxime group can participate in hydrogen bonding, which can influence its orientation and interaction with other parts of the molecule or with solvent molecules in a simulation.

A molecular dynamics simulation would be set up by defining the initial coordinates of the atoms of this compound. The system would then be subjected to a set of physical conditions, such as temperature and pressure, and the trajectories of the atoms would be calculated by integrating Newton's laws of motion. The simulation would allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The results of such a simulation would provide a wealth of data that can be analyzed to understand the conformational preferences of the molecule. Key analyses would include:

Ramachandran-like plots for the dihedral angles of the heptyl chain to identify preferred torsion angles.

Root Mean Square Deviation (RMSD) analysis to monitor the stability of the molecule's conformation over time.

Cluster analysis to group similar conformations and identify the most populated conformational states.

Radial distribution functions to understand the spatial relationship between different parts of the molecule, for instance, between the heptyl chain and the cyclopentanone ring.

Based on studies of similar alicyclic oximes, it is expected that smaller rings like cyclopentanone oxime tend to favor a single conformational isomer. arpgweb.com However, the presence of the flexible heptyl group in this compound significantly increases the complexity of its conformational space.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation

The following tables represent the kind of data that would be generated from a molecular dynamics simulation of this compound.

Table 1: Key Dihedral Angles and Their Most Populated Ranges This table illustrates the likely preferred orientations around key rotatable bonds in the heptyl chain, which would be a primary focus of the conformational analysis.

Dihedral AngleAtoms Defining the AngleMost Populated Range (degrees)
τ1C1-C2-Cα-Cβ-170 to -190, 50 to 70, -70 to -50
τ2C2-Cα-Cβ-Cγ-170 to -190
τ3Cα-Cβ-Cγ-Cδ-170 to -190, 50 to 70
τ4Cβ-Cγ-Cδ-Cε-170 to -190
τ5Cγ-Cδ-Cε-Cζ-170 to -190, 50 to 70

Table 2: Conformational Cluster Analysis This table shows a hypothetical result of clustering the simulation trajectory to identify the most stable and populated conformations of the entire molecule.

Cluster IDPopulation (%)Average RMSD (Å)Key Features
1450.8Extended heptyl chain, envelope conformation of the cyclopentanone ring
2251.2Heptyl chain folded back towards the ring
3151.5Kinked heptyl chain conformation
4101.8Multiple bends in the heptyl chain
552.1Compact, globular-like conformation

These tables, while illustrative, provide a framework for understanding the types of detailed structural insights that molecular dynamics simulations can offer for a molecule like this compound. The interplay between the ring puckering, the oxime stereochemistry, and the vast conformational possibilities of the heptyl chain makes this a rich system for theoretical investigation.

Biological Activities and Mechanistic Research of 2 Heptylcyclopentan 1 One Oxime and Its Derivatives

Exploration of Diverse Biological Activities in in vitro and Cellular Models

The introduction of an oxime group (C=N-OH) into various molecular scaffolds has been shown to enhance or confer a range of biological effects. Research into derivatives, particularly those based on cyclopentanone (B42830) and cyclopentenone rings, has revealed their potential in several therapeutic and agricultural areas.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Oxime derivatives have demonstrated notable efficacy against various microbial pathogens, including drug-resistant bacterial strains and fungi. A key area of research has been on cyclopentenone oxime ethers.

An oxime ether derivative of a trans-4,5-diamino-cyclopent-2-enone was identified as having remarkable activity against Gram-positive bacteria. nih.gov This compound exhibited potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with reported Minimum Inhibitory Concentration (MIC) values of 0.976 µg/mL and 3.91 µg/mL, respectively. nih.govresearchgate.net The modification of the ketone to an oxime ether was shown to enhance this antibacterial activity. nih.gov

The broader family of oxime compounds has also shown significant antifungal properties. For instance, arylcyanomethylenequinone oximes act strongly against Candida by inhibiting the formation of hyphae, a crucial step in fungal pathogenesis. researchgate.net Furthermore, studies on pyrazole (B372694) oxime ether derivatives and podophyllotoxin-based oximes have confirmed their fungicidal potential. nih.govnih.gov The introduction of an oxime group into the structure of biflorin, a natural product, also led to an increase in its antibacterial potential. researchgate.net

Table 1: Antimicrobial Activity of Selected Oxime Derivatives
Compound ClassOrganismActivity (MIC)Source
Cyclopentenone Oxime EtherMethicillin-Resistant S. aureus (MRSA)0.976 µg/mL nih.govresearchgate.net
Cyclopentenone Oxime EtherVancomycin-Resistant E. faecalis (VRE)3.91 µg/mL nih.govresearchgate.net

Potential Anticancer Activities and Cytotoxic Effects

The structural features of oximes make them promising candidates for anticancer drug development. Research into cyclopentanone-based oxime derivatives, among others, has highlighted their cytotoxic potential against various cancer cell lines. nih.gov The introduction of an oxime group into a suitable chemical backbone is considered a rational approach for creating cytotoxic agents. researchgate.net

Many oxime derivatives have been reported to have therapeutic activity for cancer. researchgate.netresearchgate.net For example, acylated oximes derived from triterpenes have demonstrated cytotoxic or antiproliferative activity against numerous cancer cell lines. researchgate.net Similarly, the modification of natural products like radicicol (B1680498) and psammaplin A with oxime groups resulted in higher anticancer activity compared to the parent compounds. researchgate.net

Table 2: Cytotoxic Activity of an Anti-inflammatory Oxime Derivative
CompoundAssayActivity (IC₅₀)Source
Pentadienone Oxime Ester (Compound 5j)Inhibition of IL-6 in RAW 264.7 cells5.07 µM nih.govnih.gov

Anti-inflammatory Properties

Oxime compounds have emerged as a class of molecules with significant anti-inflammatory potential, with some derivatives exhibiting activity comparable to standard drugs like indomethacin (B1671933) and dexamethasone. researchgate.netresearchgate.net

A series of novel pentadienone oxime ester compounds were synthesized and screened for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.govnih.gov One of the most potent compounds, designated 5j, inhibited both NO and interleukin-6 (IL-6) with IC₅₀ values of 6.66 µM and 5.07 µM, respectively. nih.govnih.gov This demonstrates a strong anti-inflammatory effect at the cellular level. The anti-inflammatory potential of oximes is also linked to their ability to inhibit various kinases involved in inflammatory pathways, such as Janus tyrosine kinases (JAK1/2) and glycogen (B147801) synthase kinase 3β (GSK-3β). researchgate.net

Insecticidal Activities

The unique structural and chemical properties of oximes have garnered significant attention in the development of modern insecticides. acs.org A variety of commercial insecticides, including fluxametamide (B3030603) and fluhexafon, incorporate an oxime functional group. acs.orgnih.gov

Research has demonstrated that oxime compounds frequently exhibit satisfactory insecticidal activity, often with the desirable characteristics of low toxicity and residue. nih.gov Specific classes of oxime derivatives have shown high efficacy against various pests. For example, novel pyrazole oxime ether derivatives were found to possess good insecticidal and acaricidal activity against Aphis laburni (an aphid) and Tetranychus cinnabarinus (the carmine (B74029) spider mite). nih.gov Bioassays revealed that many of these compounds displayed high insecticidal activity (>90%) at a concentration of 200 mg/L. nih.gov

Another study focused on synthesizing novel oxime derivatives from podophyllotoxin-based phenazines. nih.gov Several of these compounds exhibited insecticidal activity equal to or higher than toosendanin, a natural insecticide, against the oriental armyworm, Mythimna separata. nih.gov The introduction of an oxime group into the structure of gossypol, a natural phenol, has also been shown to confer insecticidal activity. researchgate.net

Enzyme Modulation and Inhibition (e.g., Kinase Inhibitors, Acetylcholinesterase Reactivation)

One of the most extensively studied properties of oxime derivatives is their ability to modulate the activity of various enzymes, which underpins many of their other biological effects.

Kinase Inhibitors: Many oximes function as potent kinase inhibitors, a mechanism that contributes significantly to their anticancer and anti-inflammatory activities. researchgate.netresearchgate.net Oximes have been shown to inhibit over 40 different kinases, including cyclin-dependent kinases (CDKs), Janus tyrosine kinase (JAK), phosphatidylinositol 3-kinase (PI3K), and c-Jun N-terminal kinase (JNK). researchgate.netresearchgate.net By inhibiting these enzymes, which are crucial regulators of cell signaling, oxime derivatives can disrupt processes like cell proliferation and inflammatory responses. researchgate.net

Acetylcholinesterase Reactivation: Oxime compounds are critically important as reactivators of acetylcholinesterase (AChE), the essential enzyme that is inhibited by organophosphate nerve agents and pesticides. wikipedia.orgnsf.gov Organophosphates inhibit AChE by phosphorylating a serine residue in the enzyme's active site, leading to a toxic accumulation of acetylcholine. wikipedia.org Oximes, such as pralidoxime (B1201516) (2-PAM), function as antidotes by nucleophilically attacking the phosphorus atom of the organophosphate group, removing it from the enzyme and thereby restoring its function. wikipedia.orgnsf.gov The effectiveness of this reactivation is a cornerstone of treatment for organophosphate poisoning. wikipedia.org

Mechanistic Investigations of Biological Interactions

Understanding the mechanisms by which oxime derivatives exert their biological effects is crucial for their development as therapeutic or agricultural agents. The reactivity of the oxime functional group, particularly the N-O bond, allows for diverse chemical transformations and interactions. d-nb.info

The anti-inflammatory mechanism of certain pentadienone oxime esters has been elucidated. These compounds were found to significantly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This suppression is achieved by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinases (MAPK)/NF-κB signaling pathway, a central cascade in the inflammatory response. nih.gov

In the context of antimicrobial activity, the mechanism of cyclopentenone-based derivatives appears to be linked to the enone functionality within the molecule, as reduction of the enone system led to a loss of activity. For anticancer effects, the mechanism is often tied to the inhibition of specific kinases that regulate cell survival and proliferation. researchgate.net Molecular modeling studies suggest that the oxime group's ability to act as both a hydrogen bond donor and acceptor allows for strong interactions with the binding sites of target enzymes, such as JNK. researchgate.net

The well-established mechanism of AChE reactivation involves the oxime acting as a potent nucleophile. wikipedia.org The positively charged quaternary nitrogen present in many reactivators helps to position the molecule correctly within the inhibited enzyme's active site, facilitating the removal of the blocking phosphate (B84403) group. wikipedia.org

Molecular Target Identification and Ligand-Receptor Binding (e.g., Docking Studies)

The precise molecular targets of 2-heptylcyclopentan-1-one oxime are not extensively defined in publicly available research; however, studies on related cyclopentanone and cyclopentenone oximes provide significant insights into their probable mechanisms and target pathways. Research into derivatives has identified activities against key biological molecules and pathogens. For instance, certain 3-alkyl-2-aryl-2-cyclopenten-1-one oxime derivatives have been identified as potent inhibitors of tumor necrosis factor-α (TNF-α) production in both rat and human peripheral blood mononuclear cells, with IC50 values in the sub-micromolar range. nih.gov This suggests that their molecular targets lie within the inflammatory signaling cascade responsible for TNF-α synthesis.

Furthermore, an oxime ether derivative of a functionalized cyclopentenone demonstrated remarkable antimicrobial activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). d-nb.infonih.gov This points toward molecular targets that are essential for bacterial survival and are distinct from those affected by conventional antibiotics.

While specific docking studies for this compound are not detailed, the general methodology of such studies is crucial for modern drug development. Molecular docking simulations are computational techniques used to predict how a ligand, such as an oxime, binds to the active site of a receptor or enzyme. For example, in studies of chemokine receptors, molecular modeling is used to verify the interaction profile of ligands, identifying key amino acid residues that act as anchors or form binding pockets. nih.gov This computational approach allows researchers to visualize and analyze the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, thereby guiding the rational design of more potent and selective molecules.

Role of the Oxime Moiety in Modulating Biological Activity

The oxime group (C=NOH) is not merely a passive structural feature; it plays a critical and active role in modulating the biological profile of the parent molecule. The conversion of a ketone to an oxime introduces a hydroxyl group attached to a nitrogen atom, creating a moiety with distinct hydrogen bond donor and acceptor characteristics. researchgate.net This structural change can profoundly influence a compound's physicochemical properties, such as polarity, solubility, and its ability to interact with biological targets.

A compelling example of the oxime moiety's influence is seen in studies comparing cyclopentenone derivatives to their corresponding oxime ethers. d-nb.infonih.gov While certain cyclopentenone precursors showed significant antimicrobial activity, they also exhibited toxicity toward healthy human embryonic kidney cells. d-nb.infonih.gov In contrast, the oxime ether derivative retained potent activity against MRSA and VRE but, crucially, did not induce cell death in the healthy human cell line. d-nb.infonih.gov This demonstrates that the introduction of the oxime moiety can create a more favorable therapeutic window, separating the desired biological activity from off-target toxicity. This modification is a key strategy in medicinal chemistry to enhance the safety profile of a lead compound. nih.gov The photocatalyzed cleavage of cycloketoximes is also being explored as a method to modify their biological activity, potentially for designing light-activated prodrugs. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity, providing a roadmap for rational drug design. For cyclopentenone oximes, SAR studies have yielded critical insights into the features required for potent biological effects. nih.gov

In a study of cyclopentenone oximes as inhibitors of TNF-α production, researchers synthesized a series of derivatives to probe the impact of different substituents. nih.gov The findings from such studies help to build a model of the pharmacophore—the essential set of steric and electronic features necessary for biological activity. For instance, the nature and position of alkyl and aryl groups on the cyclopentenone ring can dramatically alter inhibitory potency.

The principles of SAR also highlight the importance of the heptyl group in this compound. The length and structure of hydrocarbon chains can significantly affect properties like hydrophobicity. researchgate.net This, in turn, influences how the molecule partitions across biological membranes and interacts with hydrophobic pockets in target proteins. By systematically altering the length of the alkyl chain (e.g., from a methyl to a heptyl group) and observing the corresponding changes in activity, researchers can optimize the molecule for its intended target. This rational design process, informed by SAR, is essential for transforming a biologically active compound into a viable therapeutic candidate.

Biosynthetic Origins and Natural Significance of Related Oximes

Oximes are not just synthetic creations; they are important metabolites found across all kingdoms of life, playing pivotal roles in the interface between general and specialized metabolism in plants. ku.dknih.gov The vast majority of plant-derived oximes originate from amino acids. ku.dknih.gov Their biosynthesis is catalyzed by a specific family of cytochrome P450 monooxygenases known as the CYP79 family. ku.dknih.gov These enzymes convert amino acids into their corresponding aldoximes or ketoximes, placing these molecules at a critical metabolic fork. From this point, oximes can be channeled into various pathways, leading to the formation of phytohormones, defense compounds, and other specialized metabolites. ku.dkresearchgate.net

Role in Plant Metabolism, Defense, and Communication

In the complex biochemical network of plants, oximes and their derivatives are integral to survival and interaction with the environment. ku.dknih.gov Their functions are diverse and essential:

Plant Defense: Oximes serve as key intermediates in the biosynthesis of major classes of chemical defense compounds, including cyanogenic glucosides and glucosinolates. ku.dkresearchgate.net These compounds can release toxic substances upon tissue damage, deterring herbivores and pathogens. Furthermore, oxylipin-derived cyclopentenones and cyclopentanones, which are structurally related to the core of the title compound, are involved in regulating gene expression for plant defense, acting both in the presence and absence of jasmonic acid. nih.gov

Growth Regulation: Oximes are metabolic precursors to indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. ku.dk Auxins are phytohormones that are critical for regulating numerous aspects of plant growth and development, including cell division, elongation, and differentiation.

Communication: Some oxime-derived metabolites are volatile organic compounds. ku.dknih.gov These volatiles can act as signaling molecules, playing roles in attracting pollinators or in communicating with other plants and organisms in the surrounding environment. ku.dk

Association with Nitrogen Metabolism Pathways

While nitrogen fixation—the conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849)—is a process primarily carried out by prokaryotic organisms, plants have sophisticated pathways for assimilating and storing nitrogen. Oximes play a significant role in this broader context of nitrogen metabolism. ku.dknih.gov

Oxime-derived products can function as storage compounds for reduced nitrogen. ku.dknih.gov This provides the plant with a reserve of nitrogen that can be mobilized on demand to meet metabolic needs, such as the synthesis of amino acids and nucleic acids, particularly during periods of rapid growth or in response to environmental stress. researchgate.net The ability to store nitrogen in this form highlights the efficiency of plant metabolic networks and the central role of oxime chemistry in managing this essential nutrient.

Applications of 2 Heptylcyclopentan 1 One Oxime in Organic Synthesis and Specialized Materials

Utilization as a Versatile Synthetic Intermediate

The oxime functional group is a cornerstone of synthetic organic chemistry, serving as a gateway to a variety of other important functionalities. wikipedia.org The presence of this group on the 2-heptylcyclopentanone (B94353) scaffold allows for its use as a versatile starting material for more elaborate molecules.

Precursor for Nitrogen-Containing Heterocyclic Systems (e.g., Lactams, Isoxazolines, Nitrones)

The oxime moiety of 2-heptylcyclopentan-1-one oxime is a reactive handle that can be readily transformed into various nitrogen-containing heterocyclic systems. These structures are prevalent in pharmaceuticals, agrochemicals, and natural products.

Lactams: One of the most classic reactions of ketoximes is the Beckmann rearrangement, which converts an oxime into an amide or, in the case of a cyclic ketoxime, a lactam. masterorganicchemistry.comorganic-chemistry.org When treated with an acid catalyst (such as sulfuric acid, phosphorus pentachloride, or tosyl chloride), this compound is expected to undergo this rearrangement. wikipedia.org The reaction involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group that is anti (opposite) to the leaving group, ultimately yielding a seven-membered ring lactam. This transformation provides a direct route to caprolactam analogs, which are valuable monomers and synthetic intermediates. The rate of the Beckmann rearrangement can be influenced by ring size, with cyclopentanone (B42830) oximes rearranging more slowly than cyclohexanone (B45756) oximes due to differences in ring strain in the transition state. chegg.com

Isoxazolines: Isoxazolines are five-membered heterocyclic compounds that serve as important intermediates and possess a range of biological activities. rsc.orgrawdatalibrary.net Oximes are common precursors to isoxazolines, typically through a [3+2] cycloaddition reaction. rsc.org This involves the in-situ generation of a nitrile oxide from the oxime (e.g., via oxidation or halogenation followed by elimination), which then reacts with an alkene (a dipolarophile). nih.gov For instance, this compound could be converted to its corresponding nitrile oxide, which would then react with various alkenes to produce spirocyclic isoxazolines, where the isoxazoline (B3343090) ring is attached at the original carbonyl carbon of the cyclopentanone ring.

Nitrones: Nitrones are 1,3-dipoles that are highly valuable in synthesis, particularly for their participation in 1,3-dipolar cycloaddition reactions to create isoxazolidines. wikipedia.org While nitrones are often synthesized by the oxidation of N,N-disubstituted hydroxylamines or condensation of a carbonyl with an N-substituted hydroxylamine (B1172632), they can also be formed via the cyclization of oximes containing a suitable leaving group on an adjacent carbon chain. organic-chemistry.orgarkat-usa.org Conceptually, functionalization of the heptyl chain of this compound could enable an intramolecular cyclization to form a cyclic nitrone, which could then be used as an intermediate for further transformations. rushim.ru

Building Block for Complex Organic Molecular Architectures

The distinct structural components of this compound make it a useful building block for assembling larger, multifunctional molecules. The cyclopentane (B165970) core is a common motif in many natural products, particularly prostaglandins (B1171923) and certain terpenes. organic-chemistry.org The long heptyl chain imparts significant lipophilicity, a property that can be crucial for modulating a molecule's solubility, membrane permeability, or interaction with biological targets. Finally, the oxime group itself provides a point of chemical reactivity for attaching other molecular fragments or for conversion into other functional groups as described above. By leveraging these features, synthetic chemists can incorporate the heptyl-substituted cyclopentyl motif into more complex molecular designs, creating novel compounds for materials science or medicinal chemistry applications.

Ligand Precursor in Coordination Chemistry

The ability of the oxime group to coordinate with metal ions is well-established, making oxime-containing molecules valuable as ligands in coordination chemistry. wikipedia.orgacs.org

Chelation Properties of the Oxime Functional Group with Metal Ions

The oxime functional group (>C=N-OH) is an excellent chelating agent for a wide range of metal ions. Chelation typically involves the formation of a stable ring structure with the metal center. The oxime group is amphiprotic; the nitrogen atom acts as a weak base (Lewis base) and the hydroxyl group is moderately acidic. umsida.ac.id Coordination with a metal ion can occur in several ways, but a common mode involves the deprotonation of the hydroxyl group, allowing the oxygen atom to form a strong bond with the metal, while the nitrogen atom donates its lone pair of electrons to the same metal center. This creates a stable five-membered chelate ring. The specific properties of the resulting metal complex, such as its geometry, stability, and color, depend on the nature of the metal ion and the other substituents on the ligand.

Synthesis and Characterization of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the oxime with a suitable metal salt in an appropriate solvent, often an alcohol. The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt (e.g., in a 2:1 ligand-to-metal ratio) and may require heating or reflux to go to completion. wikipedia.orgchegg.com The resulting complexes often precipitate from the solution and can be purified by washing and recrystallization.

Characterization of these complexes involves a suite of spectroscopic and analytical techniques to determine their structure and properties.

Characterization Technique Information Obtained
Elemental Analysis Confirms the empirical formula and the ligand-to-metal stoichiometry.
FTIR Spectroscopy Identifies the coordination of the oxime group. A shift in the C=N stretching frequency and the disappearance or shift of the O-H stretching band upon complexation indicate bonding to the metal ion.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral, square-planar, tetrahedral).
¹H and ¹³C NMR Spectroscopy Used for diamagnetic complexes (e.g., with Zn(II) or Ni(II) in some geometries) to elucidate the structure of the ligand framework within the complex.
Magnetic Susceptibility Determines the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal center and provides insight into its oxidation state and coordination geometry.
Molar Conductance Measures the electrolytic nature of the complex in solution, distinguishing between ionic and non-ionic compounds.

Potential in Chemosensory and Molecular Recognition Systems

The unique chemical properties of this compound suggest its potential application in systems designed for molecular detection and recognition.

The parent ketone, 2-heptylcyclopentanone, is known for its pleasant, fruity-floral scent and is used as a fragrance ingredient. masterorganicchemistry.com The conversion to an oxime modifies this molecular structure, and like other oximes used in perfumery, it may possess its own distinct olfactory properties, making it a candidate for use as a chemosensory agent in fragrance compositions. google.comgoogle.com

Furthermore, the metal-chelating ability of the oxime group opens the door to its use in chemosensors. A chemosensor is a molecule that signals the presence of a specific analyte through a measurable change, such as a change in color (colorimetric) or fluorescence. frontiersin.org A system incorporating this compound could be designed to produce a distinct spectroscopic signal upon binding to a target metal ion. Additionally, oximes have been investigated for their ability to form hydrogen bonds and participate in supramolecular assemblies for the recognition of specific molecules, such as organophosphates. researchgate.netacs.org The oxime functionality can also be used as a "photocage," where a fluorescent molecule is rendered non-fluorescent (caged) by the oxime and its fluorescence is restored upon light-induced cleavage of the oxime group, allowing for controlled molecular release and imaging. rsc.org The combination of a specific binding site (the oxime) and a signal transducer could lead to the development of novel sensors based on the this compound scaffold.

Conclusion and Future Research Directions

Synthesis and Reactivity of 2-Heptylcyclopentan-1-one Oxime

A foundational step in exploring any new compound is the development of efficient synthetic routes and a thorough understanding of its chemical reactivity.

Synthesis: The most direct and conventional synthesis of this compound would involve the condensation reaction of its corresponding ketone, 2-heptylcyclopentanone (B94353), with hydroxylamine (B1172632) or its salt, such as hydroxylamine hydrochloride. nih.gov This is a classic and reliable method for oxime formation. orgsyn.org Future research could focus on optimizing reaction conditions (e.g., pH, solvent, temperature) to maximize yield and potentially control the stereochemical outcome, as the oxime can exist as (E) and (Z) isomers. cymitquimica.com

More advanced and sustainable synthetic methods also warrant investigation. For instance, an innovative one-pot electrochemical process has been reported for producing cyclohexanone (B45756) oxime from nitrate (B79036) reduction, where an electrocatalytically generated hydroxylamine intermediate reacts in situ with the ketone. acs.org Exploring a similar "EChem–Chem" approach for 2-heptylcyclopentanone could offer a greener alternative to traditional methods.

Reactivity: The reactivity of this compound is anticipated to be governed by the oxime group and the adjacent aliphatic structure. Key areas for future investigation include:

Beckmann Rearrangement: A hallmark reaction of ketoximes, the Beckmann rearrangement would convert the oxime into a substituted lactam (an azacycloheptanone derivative). This reaction, typically promoted by acid catalysts, could be a valuable pathway to nitrogen-containing heterocyclic compounds. orgsyn.org

Radical-Mediated C-C Bond Cleavage: Inspired by recent advances in photoredox catalysis, the oxime could be converted to an O-acyl or other redox-active ester. researchgate.net Such derivatives of cyclopentanone (B42830) oximes are known to undergo radical-triggered, ring-opening C-C bond cleavage, providing access to linear dinitrile structures. researchgate.net This strategy could transform the cyclic scaffold into valuable linear synthons.

Photodissociation: Studies on the parent cyclopentanone oxime have shown that UV excitation can induce N-OH bond scission. acs.org Investigating the photodissociation dynamics of the 2-heptyl derivative would provide fundamental insights into its photochemical stability and reaction pathways from excited states.

Advanced Spectroscopic and Computational Investigations

A complete understanding of this compound requires detailed characterization through modern spectroscopic techniques and computational modeling.

Spectroscopic Characterization: Although experimental spectra for this specific compound are not publicly available, its structure can be unambiguously confirmed through a combination of techniques. Future work should aim to acquire and analyze:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be crucial for confirming the connectivity of the heptyl group and the cyclopentanone ring, and for distinguishing between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (around 3100-3300 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), and the N-O stretch (around 930-960 cm⁻¹). researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition (C₁₂H₂₃NO) by providing a precise mass measurement. cymitquimica.com The fragmentation pattern would offer further structural clues.

Predicted Spectroscopic Data

Technique Predicted Feature Rationale / Comparison Compound
¹³C NMR C=N signal at ~160-170 ppm Based on general values for ketoximes.
IR C=N stretch at ~1665 cm⁻¹ Based on data for similar hydroxy-oxime ligands. researchgate.net
IR N-O stretch at ~930-960 cm⁻¹ A characteristic band for the oxime functional group.

| MS | Molecular Ion [M]⁺ at m/z 197.1780 | Based on the molecular formula C₁₂H₂₃NO. cymitquimica.com |

Computational Investigations: Theoretical calculations are a powerful tool for complementing experimental findings. Future computational studies could include:

DFT Calculations: Density Functional Theory can be used to predict the ground-state geometries of the (E) and (Z) isomers, calculate their relative stabilities, and simulate vibrational spectra to aid in the interpretation of experimental IR data.

Reaction Mechanism Studies: Computational modeling can elucidate the transition states and energy profiles of potential reactions like the Beckmann rearrangement, providing insights into reaction kinetics and selectivity.

Photodissociation Dynamics: Building on work done for cyclopentanone oxime, acs.org advanced calculations could map the excited state potential energy surfaces of this compound to understand the mechanism of N-OH bond cleavage upon photoexcitation.

Expanding the Scope of Biological and Synthetic Applications

The unique combination of a reactive oxime and a lipophilic alkyl chain suggests that this compound could be a valuable molecule in both biological and synthetic contexts.

Potential Biological Applications: The oxime functional group is present in many biologically active compounds. nih.gov Research should be directed towards screening this compound for various activities:

Anti-inflammatory Activity: Related cyclopentenone oxime derivatives have been identified as potent inhibitors of tumor necrosis factor-α (TNF-α), a key mediator of inflammation. nih.gov The anti-inflammatory potential of this compound should be evaluated.

Anticancer and Antimicrobial Activity: Oximes are a known pharmacophore with reported anticancer and antimicrobial properties. nih.govnih.gov The presence of the heptyl group increases lipophilicity, which may enhance cell membrane permeability and biological activity.

Potential Synthetic Applications: Beyond its own potential use, the oxime can serve as a versatile intermediate for creating more complex molecules and materials.

Heterocycle Synthesis: As previously mentioned, the Beckmann rearrangement product is a lactam. Furthermore, oxime derivatives can participate in copper-catalyzed [3+3] condensation reactions with α,β-unsaturated aldehydes to form substituted pyridines. orgsyn.org

Polymer and Materials Science: Oxime formation is a highly efficient and selective reaction, making it a type of "click chemistry." rsc.org The oxime could be used to functionalize polymer backbones or surfaces. For example, chemoselective ligation between an aminooxy-functionalized molecule and an aldehyde-bearing surface is a known strategy for modifying materials like cotton. nih.gov this compound could potentially be used in similar applications, imparting hydrophobicity via its heptyl tail.

Future Prospects and Interdisciplinary Research Opportunities

This compound stands as a molecule of significant untapped potential. The research directions outlined here provide a clear roadmap for its future exploration, beginning with fundamental synthesis and characterization and extending to advanced applications.

The study of this compound offers numerous opportunities for interdisciplinary collaboration. Synthetic organic chemists can work alongside computational chemists to understand its reactivity. Its potential use in materials science invites collaboration with polymer chemists and surface scientists. Furthermore, should initial screenings prove positive, medicinal chemists and biologists could work together to explore its therapeutic potential, investigating structure-activity relationships by modifying the alkyl chain length or the ring structure. Unlocking the full potential of this compound will require a concerted effort across multiple scientific disciplines, promising to yield valuable insights and potentially innovative applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-Heptylcyclopentan-1-one oxime?

  • Synthesis : The compound is typically synthesized via the condensation of 2-heptylcyclopentan-1-one with hydroxylamine under acidic or basic conditions. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement.
  • Characterization : Use nuclear magnetic resonance (NMR, <sup>1</sup>H and <sup>13</sup>C) to confirm structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection. Physical properties (e.g., density: 0.99 g/cm³, boiling point: 303.4°C) should align with literature values .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key parameters include:

    PropertyValueRelevance
    LogP3.977Predicts lipid solubility & bioavailability
    PSA (Polar Surface Area)32.59 ŲIndicates hydrogen-bonding potential
    Vapor pressure0.000215 mmHg (25°C)Informs handling precautions
    StabilityN/ARequires empirical testing (e.g., TGA/DSC)
  • These parameters guide solvent selection, storage conditions, and toxicity assessments .

Q. What safety protocols should be followed when handling this compound?

  • Refer to the IFRA Standard framework for oxime safety assessments, which includes:
    • Skin Sensitization : Use murine local lymph node assays (LLNA) to evaluate allergic potential.
    • Systemic Toxicity : Conduct acute oral/dermal toxicity studies in rodents (LD50 determination).
    • Exposure Limits : Apply category-specific thresholds (e.g., ≤0.1% in leave-on cosmetics) pending compound-specific data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the heptyl chain’s role in biological interactions?

  • Methodology :
    • Synthesize analogs with varying alkyl chain lengths (e.g., pentyl vs. nonyl) and assess cholinesterase reactivation efficacy via Ellman’s assay.
    • Compare LogP values to correlate hydrophobicity with blood-brain barrier penetration.
    • Use X-ray crystallography or cryo-EM to visualize binding interactions in enzyme complexes .

Q. What in vitro assays are suitable for evaluating this compound’s reactivation potential against organophosphate-inhibited acetylcholinesterase (AChE)?

  • Step-by-Step :
    • Inhibit AChE with paraoxon or tabun.
    • Incubate with this compound at varying concentrations (0.1–10 mM).
    • Measure reactivation kinetics via spectrophotometric monitoring of thiocholine production.
    • Calculate IC50 and compare to established oximes (e.g., pralidoxime) .

Q. How can computational modeling predict the compound’s interaction with AChE?

  • Approach :
    • Perform molecular docking (AutoDock Vina) to simulate binding to the AChE active site.
    • Analyze hydrogen-bonding and π-π stacking interactions using PyMOL.
    • Validate predictions with in vitro reactivation data .

Q. What in vivo models are appropriate for assessing therapeutic efficacy against organophosphate poisoning?

  • Design :
    • Use rats/mice exposed to LD50 doses of organophosphates (e.g., methyl-parathion).
    • Administer this compound intramuscularly (post-exposure) at 10–50 mg/kg.
    • Monitor survival rates, AChE activity in blood/brain, and neurobehavioral outcomes.
    • Compare pharmacokinetics (Cmax, t1/2) to K027, noting brain penetration limitations .

Data Contradictions & Validation

  • LogP Discrepancies : Reported LogP values (3.98 vs. 2.11 for analogs ) suggest chain-length-dependent variability. Validate via shake-flask experiments.
  • Safety Limits : While IFRA provides category thresholds, compound-specific data are lacking. Conduct extended toxicokinetic studies to refine exposure guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.